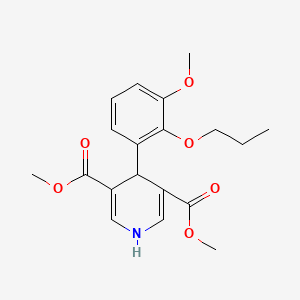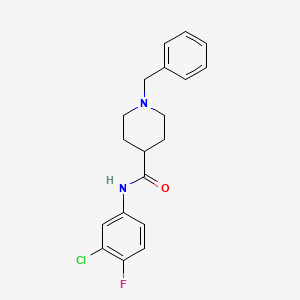
dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as MPDPH, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which plays a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. In
作用機序
The mechanism of action of dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the inhibition of MAO-A, which is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate increases the levels of these neurotransmitters in the brain, leading to improved mood and decreased symptoms of depression and anxiety. Additionally, MAO-A inhibition has been shown to have anti-inflammatory and neuroprotective effects, which may contribute to the therapeutic effects of dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Biochemical and Physiological Effects:
dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a number of biochemical and physiological effects, including increased levels of neurotransmitters in the brain, decreased inflammation, and neuroprotection. Additionally, MAO-A inhibition has been shown to have cardioprotective effects, as well as anti-cancer effects. However, further research is needed to fully understand the biochemical and physiological effects of dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
実験室実験の利点と制限
One of the major advantages of using dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potency as an MAO-A inhibitor. This allows for the study of the effects of MAO-A inhibition at relatively low concentrations of the compound. Additionally, dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have good stability and solubility, making it easy to work with in the lab. However, one limitation of using dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its potential for off-target effects, as it may inhibit other enzymes in addition to MAO-A. It is important to carefully control for these effects in lab experiments.
将来の方向性
There are a number of future directions for research on dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of more selective MAO-A inhibitors, which may have fewer off-target effects than dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Additionally, further research is needed to fully understand the biochemical and physiological effects of MAO-A inhibition, as well as the potential therapeutic applications of dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in the treatment of psychiatric and neurological disorders. Finally, the development of new synthetic methods for dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate may lead to more efficient and cost-effective production of the compound.
科学的研究の応用
Dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used extensively in scientific research as a tool to study the role of MAO-A in various physiological and pathological processes. It has been shown to be effective in treating depression, anxiety, and other psychiatric disorders by increasing the levels of neurotransmitters in the brain. dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been used to study the effects of MAO-A inhibition on the cardiovascular system, as well as the role of MAO-A in the development of cancer.
特性
IUPAC Name |
dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-5-9-26-17-12(7-6-8-15(17)23-2)16-13(18(21)24-3)10-20-11-14(16)19(22)25-4/h6-8,10-11,16,20H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJCYXFQEDZPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C2C(=CNC=C2C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4437832.png)

![N-(2-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437841.png)

![3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine](/img/structure/B4437874.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4437880.png)
![8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437886.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4437892.png)

![4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4437916.png)
![methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4437924.png)

![1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4437951.png)
